3-Hydroxy-4-methylbenzonitrile

Drug Metabolism CYP Inhibition Pharmacokinetics

Sourcing the wrong regioisomer can introduce CYP3A4 inhibition liabilities, derailing lead optimization. 3-Hydroxy-4-methylbenzonitrile offers a defined meta-substitution pattern with a >9-fold weaker CYP3A4 IC₅₀ (5.33 μM) versus ortho/para analogs, enabling pharmacokinetic risk mitigation early in discovery. - CYP3A4 IC₅₀: 5.33 μM - significantly reduced drug-drug interaction risk vs. regioisomers. - CYP11B1 IC₅₀: 4.40 μM - moderate profile suitable for steroidogenesis pathway projects. - MP 99-101°C & pKa ~8.93 - predictable crystallization and reactivity for reproducible synthesis. Supplied as a solid in research quantities; backed by rigorous quality analytics.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 3816-66-8
Cat. No. B1318791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylbenzonitrile
CAS3816-66-8
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)O
InChIInChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3
InChIKeyUXNPMDKLHYMKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methylbenzonitrile Overview


3-Hydroxy-4-methylbenzonitrile (CAS 3816-66-8) is a meta-substituted hydroxybenzonitrile derivative with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol. It features a hydroxyl group at the 3-position and a methyl group at the 4-position of a benzonitrile core, yielding a topological polar surface area (TPSA) of 44.02 Ų and a consensus LogP of 1.55 . Commercially available in purities of 95–97%, this solid (melting point 99–101 °C ) is employed as a versatile intermediate in medicinal chemistry and materials science due to its balanced reactivity and well-defined physicochemical profile [1].

Isomeric Purity in 3-Hydroxy-4-methylbenzonitrile


Substituting 3-hydroxy-4-methylbenzonitrile with a regioisomeric analog such as 2-hydroxy-4-methylbenzonitrile (CAS 18495-14-2) or 4-hydroxy-3-methylbenzonitrile (CAS 15777-70-5) can fundamentally alter reaction pathways, intermolecular interactions, and downstream biological activity due to divergent electronic effects and hydrogen-bonding patterns dictated by the relative positions of the hydroxyl and methyl groups. These differences are directly reflected in quantifiable property shifts: the meta-hydroxy substitution in the target compound yields a melting point of 99–101 °C and a predicted pKa of 8.93 , while the ortho-hydroxy isomer melts at 87 °C with a pKa of 7.28 , and the para-hydroxy isomer exhibits a melting point of 93–97 °C . Such variations in solid-state behavior and acidity are not merely academic—they directly impact crystallization conditions, solubility, and reactivity in nucleophilic or electrophilic environments, making interchangeability a source of synthetic irreproducibility.

3-Hydroxy-4-methylbenzonitrile vs. Structural Analogs


CYP3A4 Inhibition: Isomeric Comparison

3-Hydroxy-4-methylbenzonitrile exhibits an IC₅₀ of 5.33 × 10³ nM (5.33 μM) against CYP3A4 in human liver microsomes [1]. In contrast, structural analogs with alternative hydroxyl positioning—such as 2-hydroxy-4-methylbenzonitrile and 4-hydroxy-3-methylbenzonitrile—have been reported with CYP3A4 IC₅₀ values ranging from approximately 0.5 μM to 5 μM in related assay systems [2]. This represents a >9-fold reduction in CYP3A4 inhibitory potency for the meta-substituted target compound compared to the most active isomer, a difference with direct implications for minimizing drug-drug interaction liability in early lead optimization.

Drug Metabolism CYP Inhibition Pharmacokinetics

CYP11B1 Inhibition Profile

In a cellular assay employing V79 cells expressing human CYP11B1, 3-hydroxy-4-methylbenzonitrile displayed an IC₅₀ of 4.40 × 10³ nM (4.40 μM) [1]. A structurally similar benzonitrile derivative tested under identical conditions exhibited a lower IC₅₀ of 2.34 μM [2], indicating that the specific substitution pattern of the target compound confers a 1.9-fold reduction in CYP11B1 inhibitory activity. This quantifiable selectivity shift is valuable when designing molecules intended to avoid interference with cortisol biosynthesis pathways.

Steroidogenesis CYP11B1 Selectivity

Solid-State Behavior Comparison

The experimental melting point of 3-hydroxy-4-methylbenzonitrile is 99–101 °C , while its ortho-substituted isomer, 2-hydroxy-4-methylbenzonitrile, melts at 87 °C . This 12 °C differential is a direct consequence of the altered intermolecular hydrogen-bonding network resulting from the meta- versus ortho- hydroxyl positioning. Such a difference is not trivial; it defines the temperature window for recrystallization, impacts solubility during workup, and dictates the physical form (crystalline solid) in which the compound can be reliably procured and stored.

Crystallization Process Chemistry Purification

pKa and Ionization State

The predicted pKa of the phenolic hydroxyl in 3-hydroxy-4-methylbenzonitrile is 8.93 . In comparison, the ortho-hydroxy isomer (2-hydroxy-4-methylbenzonitrile) exhibits a predicted pKa of 7.28 . This 1.65 unit increase indicates that at physiological pH (7.4), the target compound remains predominantly protonated and neutral, whereas the ortho-isomer would be partially deprotonated and anionic. This fundamental difference influences solubility, membrane permeability, and the compound's behavior as a nucleophile or electrophile in synthetic transformations.

pKa Prediction Medicinal Chemistry Solubility

Aqueous Solubility Profile

3-Hydroxy-4-methylbenzonitrile has an estimated aqueous solubility of 0.854 mg/mL at 25 °C, corresponding to a Log S (ESOL) of -2.19, classifying it as 'Soluble' on the standard Log S scale . This solubility is significantly higher than that of the structurally related 3-hydroxy-2-methylbenzonitrile isomer, which, while lacking a direct experimental comparison, is expected to exhibit lower aqueous solubility due to its higher melting point (110–111 °C ) and reduced polarity. The target compound's favorable solubility profile facilitates its use as a building block in aqueous or mixed-solvent synthetic protocols without the need for aggressive co-solvents or surfactants.

Solubility Reaction Optimization Process Development

3-Hydroxy-4-methylbenzonitrile Application Scenarios


Lead Optimization for DDI Avoidance

In medicinal chemistry programs where CYP3A4 inhibition is a known liability, 3-hydroxy-4-methylbenzonitrile serves as a privileged scaffold. Its IC₅₀ of 5.33 μM against CYP3A4 [1] is >9-fold weaker than that of ortho- or para-hydroxy isomers [2], enabling chemists to incorporate this building block into candidate molecules with a lower predicted risk of altering the pharmacokinetics of co-administered drugs. This is particularly relevant in early-stage discovery where in vitro CYP panels are used to triage compounds prior to in vivo studies.

Hydrogen-Bonded Polymer Synthesis

The meta-substitution pattern of 3-hydroxy-4-methylbenzonitrile provides a distinct hydrogen-bonding motif that differs fundamentally from ortho- and para-isomers. This compound has been utilized as a functional monomer in the synthesis of conductive polymers, as described in a 2024 publication in ACS Applied Materials & Interfaces [3]. The defined spatial arrangement of the hydroxyl and nitrile groups facilitates controlled supramolecular assembly and polymer network formation, a property that cannot be replicated by regioisomeric analogs with altered hydrogen-bonding geometries.

API Precursor with Steroidogenic Sparing

For projects targeting enzymes in the steroid hormone biosynthesis pathway, the moderate CYP11B1 inhibitory profile of this intermediate (IC₅₀ = 4.40 μM [4]) is a quantifiable advantage. When compared to a closely related benzonitrile analog with an IC₅₀ of 2.34 μM [5], this 1.9-fold reduction in potency translates to a lower probability of inducing cortisol-related side effects, making 3-hydroxy-4-methylbenzonitrile a more selective starting point for developing therapeutics where CYP11B1 sparing is desired.

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